URAT1 Inhibitory Activity: (3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid vs. Lesinurad
(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid exhibits URAT1 inhibition with an IC50 of 3.22 µM in HEK293 cells overexpressing human URAT1 [1]. This activity is 2.2-fold more potent than the benchmark URAT1 inhibitor lesinurad, which demonstrates an IC50 of 7.18 µM under comparable assay conditions .
| Evidence Dimension | Inhibition of human URAT1 (IC50) |
|---|---|
| Target Compound Data | 3.22 µM |
| Comparator Or Baseline | Lesinurad: 7.18 µM |
| Quantified Difference | 2.2-fold more potent |
| Conditions | HEK293 cells stably overexpressing human URAT1; 14C-uric acid uptake assay, 30 min preincubation |
Why This Matters
This potency advantage over a clinically validated URAT1 inhibitor suggests (3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is a superior starting point for developing uricosuric agents.
- [1] BindingDB. (2024). BDBM50624546 (CHEMBL5437838). Inhibition of human URAT1. IC50: 3.22E+3 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50624546 View Source
